molecular formula C13H18F3N3O B2564451 2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol CAS No. 2310013-84-2

2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol

Cat. No.: B2564451
CAS No.: 2310013-84-2
M. Wt: 289.302
InChI Key: JZTXVBUCCZZXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel Synthesis Approaches : Research has explored innovative synthesis methods for compounds with pyrimidinyl and piperidinyl groups. For example, a study demonstrated a one-pot synthesis technique for 2-aminopyrimidinones, revealing insights into the self-assembly and hydrogen bonding of these compounds, which could be relevant for designing molecules with specific properties (Bararjanian et al., 2010).

  • Antibacterial Applications : Another study focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines, highlighting their potential antibacterial activities. This suggests that compounds with similar structures could have pharmacological relevance (Merugu et al., 2010).

  • Antifungal Agent Synthesis : The process development of voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of a compound with a pyrimidinyl group, indicating the importance of such structures in developing new medications (Butters et al., 2001).

  • Anticonvulsant Drug Structures : Studies on the crystal structures of anticonvulsant compounds with piperidinyl and pyrimidinyl groups offer insights into their electronic properties and intermolecular interactions, which could inform the design of new therapeutic agents (Georges et al., 1989).

  • Metabolism of Antineoplastic Agents : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor with a pyrimidinyl group, in patients with chronic myelogenous leukemia provides valuable information on metabolic pathways, potentially guiding the development of compounds with improved pharmacokinetic profiles (Gong et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol” is not clearly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with a compound are crucial for understanding its potential risks. Unfortunately, the specific safety and hazards of “2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol” are not clearly mentioned in the available literature .

Future Directions

The future directions for research on “2-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications of this compound .

Properties

IUPAC Name

2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-9-17-11(13(14,15)16)8-12(18-9)19-6-3-2-4-10(19)5-7-20/h8,10,20H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTXVBUCCZZXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.